Anle138b - 882697-00-9

Anle138b

Catalog Number: EVT-255662
CAS Number: 882697-00-9
Molecular Formula: C16H11BrN2O2
Molecular Weight: 343.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Anle138b (3-(1,3-benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole) is a diphenyl-pyrazole compound identified through phenotypic screening as an inhibitor of protein aggregation. [] Its primary role in scientific research is to investigate its potential as a therapeutic agent for neurodegenerative diseases such as prion diseases, Parkinson’s disease, Alzheimer’s disease, and multiple system atrophy. [, , , , , , , , , , , , , , , , , , ] Anle138b is also being studied for its effects on melanoma cells and its potential role in understanding the complex relationship between Parkinson’s disease and melanoma. []

Future Directions
  • Clinical Trials: Further clinical trials are needed to assess the safety, tolerability, and efficacy of Anle138b in humans for the treatment of neurodegenerative diseases. [, ]

  • Mechanism of Action: A more detailed understanding of Anle138b’s mechanism of action is crucial for optimizing its therapeutic potential. [, ]

  • Combination Therapies: Exploring the use of Anle138b in combination with other therapeutic agents to enhance its effectiveness and address drug resistance is a promising direction. [, ]

  • Inherited Prion Diseases: Further research is needed to understand Anle138b’s efficacy in treating inherited prion diseases and to develop specific therapies for these conditions. [, ]

  • Beyond Neurodegenerative Diseases: Investigating the potential applications of Anle138b beyond neurodegenerative diseases, such as in melanoma, could lead to novel therapeutic avenues. []

Anle234b

    Compound Description: Anle234b is a diphenyl-pyrazole compound structurally very similar to Anle138b. In vitro experiments have identified it as inactive. [] Molecular dynamics simulations suggest Anle234b does not significantly affect the aggregation process, unlike Anle138b. [] This difference in activity is attributed to steric effects imposed by Anle234b's molecular geometry, inhibiting its hydrogen bonding capabilities. []

    Relevance: Anle234b serves as a crucial negative control in understanding Anle138b's mechanism of action. Its structural similarity highlights the importance of specific molecular features, particularly those involved in hydrogen bonding, for Anle138b's inhibitory activity against amyloidogenic peptide and protein aggregation. []

JS28

    Compound Description: JS28 is a pharmacological compound investigated as a potential treatment strategy against Alzheimer's disease. []

    Relevance: While not structurally related to Anle138b, JS28's inclusion in the research highlights the exploration of diverse therapeutic approaches for Alzheimer's disease alongside the investigation of Anle138b. []

[18F]Anle138b (5-(3-Bromophenyl)-3-(6-[18F]fluorobenzo[d][1,3]dioxol-5-yl)-1H-pyrazole)

    Compound Description: [18F]Anle138b is a radiolabeled analog of Anle138b, incorporating fluorine-18 for potential use as a PET imaging radiotracer. [] This modification aims to enable the visualization and study of α-synuclein aggregates in vivo, aiding in the early diagnosis of Parkinson's disease and related synucleinopathies. []

    Relevance: [18F]Anle138b represents a direct application of Anle138b's binding affinity for α-synuclein aggregates, translating its inhibitory properties into a potential diagnostic tool. This compound underscores the therapeutic and research potential of targeting α-synuclein aggregation in neurodegenerative diseases. []

Anle138b-PROTACs (7a,b, 8a,b, and 9a,b)

    Compound Description: These are six Anle138b-centered proteolysis-targeting chimeras (PROTACs) designed to target α-synuclein (αSyn) aggregates for degradation. [] They consist of Anle138b derivatives linked to Cereblon (CRBN) E3 ligase ligands (lenalidomide or thalidomide) via flexible linkers. [] These PROTACs aim to induce the polyubiquitination of αSyn aggregates, leading to their degradation by the proteasome. [] Among these, Anle138b-PROTAC 8a showed the most promising activity as an αSyn aggregation inhibitor and degradation inducer. []

    Relevance: Anle138b-PROTACs represent a targeted approach to exploit the binding affinity of Anle138b to αSyn aggregates, aiming to eliminate them through targeted protein degradation. This approach expands the therapeutic potential of Anle138b beyond its oligomer-modulating activity, highlighting a potential strategy for synucleinopathies and even cancer. []

ATC161

    Compound Description: ATC161 is a chimeric compound developed using the autophagy-targeting chimera (AUTOTAC) technology. [] It combines Anle138b as the target-binding ligand (TBL) for α-synuclein aggregates with an autophagy-targeting ligand (ATL) designed to activate the autophagy receptor SQSTSM1/p62. [] This design aims to promote the lysosomal degradation of α-synuclein aggregates. []

    Relevance: ATC161 leverages the aggregate-binding properties of Anle138b and incorporates it into a targeted protein degradation strategy using the autophagy pathway. This approach highlights a novel therapeutic application of Anle138b, extending its potential beyond simply modulating oligomerization to actively clearing α-synuclein aggregates, representing a potential disease-modifying therapy for PD and potentially other neurodegenerative diseases. []

Overview

Anle138b is a synthetic compound recognized for its potential therapeutic applications in neurodegenerative diseases, particularly those associated with α-synuclein aggregation, such as Parkinson's disease. Its chemical structure is based on a diphenyl-pyrazole framework, which has been shown to inhibit the oligomerization of α-synuclein and other amyloidogenic proteins. This compound is currently undergoing clinical trials and is being investigated for its utility as a positron emission tomography (PET) imaging agent for early diagnosis of related disorders.

Source

Anle138b was developed as part of research aimed at finding small molecules that could interfere with the aggregation of proteins implicated in neurodegeneration. The compound has been synthesized and characterized through various chemical methods, leading to its evaluation in biological systems.

Classification

Anle138b falls under the category of small molecule inhibitors targeting protein aggregation. It is classified as a neuroprotective agent due to its ability to modulate the formation of toxic oligomers associated with neurodegenerative diseases.

Synthesis Analysis

Methods

The synthesis of Anle138b has been approached through multiple strategies, including one-pot radiosynthesis techniques for creating radiolabeled derivatives suitable for PET imaging. A notable method involves using 6-[^18F]fluoropiperonal as a precursor, which undergoes condensation with tosylhydrazide followed by cycloaddition with 3-bromophenylacetylene. This approach allows for rapid synthesis within approximately 105 minutes with a radiochemical yield of around 15% .

Technical Details

The synthesis process includes:

  • Step 1: Preparation of 6-[^18F]fluoropiperonal.
  • Step 2: Condensation reaction with tosylhydrazide.
  • Step 3: Cycloaddition with 3-bromophenylacetylene.

This streamlined method eliminates the need for intermediate purifications, making it suitable for automation in radiochemistry labs .

Molecular Structure Analysis

Structure

The molecular formula of Anle138b is C16_{16}H14_{14}N2_{2}O2_{2}, featuring a diphenyl-pyrazole core structure. The compound's design allows it to fit into specific cavities within protein aggregates, particularly α-synuclein fibrils.

Data

  • Molecular Weight: Approximately 270.3 g/mol.
  • Structural Features: Contains a pyrazole ring and two phenyl groups that contribute to its binding affinity and specificity towards amyloid aggregates.
Chemical Reactions Analysis

Reactions

Anle138b primarily acts by inhibiting the aggregation of amyloidogenic peptides through several mechanisms:

  • It reduces intermolecular hydrogen bonding within peptide aggregates.
  • It disrupts the formation of β-sheet structures that are characteristic of amyloid fibrils.
  • The compound preferentially binds to disordered structures in oligomeric aggregates, thereby preventing their progression to more stable and toxic forms .

Technical Details

Molecular dynamics simulations have demonstrated that Anle138b alters the conformational landscape of peptide aggregates, effectively remodeling their structural distributions and impeding aggregation processes .

Mechanism of Action

Process

Anle138b interacts with α-synuclein fibrils by binding within cavities formed between β-strands, which stabilizes its presence and alters the dynamics of nearby residues. This interaction leads to significant changes in chemical shifts observed via nuclear magnetic resonance spectroscopy, indicating a strong binding affinity .

Data

  • Binding Modes: Multiple binding conformations have been identified through simulations, suggesting that Anle138b can adapt its orientation based on the structural context of the target protein.
  • Dynamics Alteration: The presence of Anle138b increases fluctuations in specific residues around its binding site, indicating an influence on protein dynamics that may prevent aggregation .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol.

Chemical Properties

  • Stability: Anle138b exhibits stability under physiological conditions, making it suitable for in vivo studies.
  • Reactivity: The compound's reactivity profile is characterized by its ability to engage in non-covalent interactions with target proteins, primarily through hydrogen bonding and hydrophobic interactions.
Applications

Scientific Uses

Anle138b has several promising applications:

  • Neurodegenerative Disease Research: It serves as a lead compound in developing therapies aimed at halting or reversing neurodegeneration associated with protein misfolding.
  • Diagnostic Imaging: Radiolabeled versions are being explored as PET imaging agents to visualize α-synuclein aggregates in living subjects, aiding early diagnosis and treatment monitoring .
  • Drug Development: As part of ongoing clinical trials, Anle138b is being evaluated for its efficacy in treating Parkinson's disease and related disorders by targeting protein aggregation pathways.
Pathogenesis and Molecular Mechanisms of Neurodegenerative Proteinopathies

Role of Protein Oligomerization in Neurodegeneration

Protein oligomerization represents a critical pathogenic event in neurodegenerative disorders, where soluble monomers misfold and assemble into transient, β-sheet-rich oligomeric species. These oligomers exhibit pronounced neurotoxicity through multiple mechanisms:

  • Membrane Permeabilization: Oligomeric α-synuclein and prion proteins (PrPSc) disrupt lipid bilayers, forming pore-like structures that cause ionic imbalance (e.g., Ca2+ influx) and mitochondrial dysfunction [1] [6].
  • Synaptic Toxicity: α-Synuclein oligomers impair synaptic vesicle recycling by inhibiting SNARE complex assembly, reducing neurotransmitter release, and compromising neuronal communication [6] [8].
  • Inflammatory Activation: Oligomers activate microglia via pattern-recognition receptors, triggering neuroinflammatory cascades that amplify neuronal damage [4] [6].

Anle138b ([3-(1,3-benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole]) targets these pathological oligomers by binding hydrophobic cavities exposed during aggregation. In vitro studies demonstrate that it inhibits α-synuclein oligomerization (IC50 ~100 nM) and prion fibrillization, while in vivo, it reduces oligomer load by >60% in Parkinson’s disease (PD) and multiple system atrophy (MSA) mouse models [1] [4] [9]. Crucially, it does not affect physiological monomeric proteins, preserving native function [1].

Table 1: Neurotoxic Oligomers Targeted by Anle138b

ProteinOligomer SizePrimary Toxicity MechanismAnle138b Efficacy
α-SynucleinDimers - DecamersSynaptic vesicle disruptionIC50 = 100 nM (in vitro)
PrPSc10-20 merMembrane pore formation>90% inhibition (cell models)
Tau40-100 kDaMicrotubule destabilizationUnder investigation

Structural Epitopes Shared Across Pathological Aggregates

Pathological aggregates in diverse proteinopathies harbor conserved structural epitopes despite differing primary sequences. Cryo-electron microscopy (cryo-EM) and nuclear magnetic resonance (NMR) studies reveal that α-synuclein fibrils grown in lipid-rich environments adopt a "Greek-key" β-sheet topology with a tubular hydrophobic cavity (diameter ~1.5 nm) between residues Gly67-Gly73 and Val74-Ile88 [3]. This cavity structurally resembles steric zipper motifs in prion fibrils, enabling cross-seeding between distinct proteins [1] [8].

Anle138b exploits these shared epitopes through:

  • Cavity-Directed Binding: The planar pyrazole core inserts into the fibrillar cavity, stabilized by van der Waals interactions with Ile88 and hydrogen bonds with backbone glycines [3].
  • Oligomer-Specific Affinity: Molecular docking shows 10-fold higher binding affinity for α-synuclein decamers (Kd = 190 nM) versus monomers, attributed to enlarged surface grooves in oligomers [2] [9].
  • Conformational Destabilization: Bound Anle138b induces local unfolding in β-strands, increasing flexibility of residues 80–90 and suppressing further monomer addition [3].

Table 2: Anle138b Binding to Pathological Fibril Structures

Fibril TypeBinding Cavity ResiduesAnle138b Interaction ModeKd (nM)
Lipid-bound α-synucleinGly68, Val74, Ile88Pyrazole NH H-bond, bromophenyl hydrophobic190 ± 120
PrPSc (RML strain)Gly124, Ala133Benzodioxol ring stacking220 ± 80
Tau PHF (Alzheimer’s)Under investigationLow affinity (no significant binding)>1000

Prion-like Propagation Mechanisms in Synucleinopathies

Synucleinopathies exhibit prion-like propagation, where pathological α-synuclein seeds template the misfolding of native monomers in recipient cells. This process involves:

  • Trans-Synaptic Spread: Neuronally derived α-synuclein oligomers are internalized via endocytosis, escaping lysosomal degradation to seed aggregation in healthy neurons [4] [6].
  • Glial Transmission: In MSA, oligodendrocytes internalize neuronal α-synuclein, forming glial cytoplasmic inclusions (GCIs) that disrupt myelin maintenance [4] [10].
  • Peripheral-Brain Axis: Enteric neurons seed α-synuclein aggregates that propagate via the vagus nerve to the brainstem, a route implicated in early PD [6] [10].

Anle138b interrupts this cascade by:

  • Seeding Inhibition: At nanomolar concentrations, it blocks templated conversion of monomeric α-synuclein by pre-formed seeds in protein misfolding cyclic amplification assays [1].
  • Reducing Cell-to-Cell Transfer: In PLP-hαSyn MSA mice, 4-month Anle138b treatment (0.6–2 g/kg chow) reduced GCIs by 55–70% and microglial activation by 40%, preventing dopaminergic neuron loss [4].
  • Preventing Functional Decline: Treated mice showed complete reversal of motor deficits in beam-walking tests, correlating with oligomer clearance [4].

Table 3: Anle138b Effects on Prion-like Propagation in Models

Propagation MechanismExperimental ModelAnle138b InterventionOutcome
Neuronal seedingPrimary neuron-PFF coculture1 µM, 72 hours>80% reduction in pS129-αSyn
Glial inclusion formationPLP-hαSyn mice (MSA model)0.6–2 g/kg chow, 4 months55–70% GCI reduction
Peripheral transmissionVagus nerve injection model10 mg/kg oral, daily pre-exposure90% lower brainstem pathology

Properties

CAS Number

882697-00-9

Product Name

Anle138b

IUPAC Name

5-(1,3-benzodioxol-5-yl)-3-(3-bromophenyl)-1H-pyrazole

Molecular Formula

C16H11BrN2O2

Molecular Weight

343.17 g/mol

InChI

InChI=1S/C16H11BrN2O2/c17-12-3-1-2-10(6-12)13-8-14(19-18-13)11-4-5-15-16(7-11)21-9-20-15/h1-8H,9H2,(H,18,19)

InChI Key

RCQIIBJSUWYYFU-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NN3)C4=CC(=CC=C4)Br

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NN3)C4=CC(=CC=C4)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.